molecular formula C19H22ClN3O B2523014 N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide CAS No. 2004237-86-7

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide

Cat. No.: B2523014
CAS No.: 2004237-86-7
M. Wt: 343.86
InChI Key: XURZCVJWRXUMGM-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural characterization of novel organic compounds. A study focused on the synthesis and ab initio calculations of phosphoric triamides, where reactions involving piperidine derivatives led to the formation of complex compounds with potential applications in various chemical research areas. The products were analyzed using NMR spectroscopy and X-ray crystallography, providing insights into their molecular structures and the effects of substituent groups on their properties (Gholivand et al., 2005).

Pharmacological Activity

Research into this compound derivatives has shown promising pharmacological activities. One study described the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from similar compounds, showing potential antidepressant and nootropic activities. These findings suggest the versatility of this chemical backbone in developing CNS active agents (Thomas et al., 2016).

Anticancer Drug Development

A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was developed as an isotype-selective histone deacetylase (HDAC) inhibitor. It exhibited significant antitumor activity in vivo, highlighting the potential of this compound analogs in cancer therapy development. The compound selectively inhibits HDACs, inducing cell-cycle arrest and apoptosis in cancer cells, which points to its promise as an anticancer drug (Zhou et al., 2008).

Antibacterial Agents

Research on similar structural analogs has led to the discovery of compounds with significant antibacterial properties. For instance, studies on pyridonecarboxylic acids have demonstrated the synthesis and potent antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups, indicating the potential of this compound and its derivatives in developing new antibacterial agents (Egawa et al., 1984).

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-12-17(6-9-21-18)19(24)22-13-15-7-10-23(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURZCVJWRXUMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=NC=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.